Cas no 2680894-37-3 (benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate)

Benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate is a specialized carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-protected carbamate group and a 2-oxo-1,3-diphenylpropyl moiety, making it a versatile intermediate for constructing complex molecules. The compound is particularly valuable in peptide coupling and protecting group strategies due to its stability under various reaction conditions. Its crystalline form ensures ease of handling and precise measurement. Researchers utilize this compound for its reliable reactivity and compatibility with a range of reagents, enabling efficient synthesis of target molecules. Proper storage under inert conditions maintains its integrity for extended use.
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate structure
2680894-37-3 structure
Product name:benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
CAS No:2680894-37-3
MF:C23H21NO3
Molecular Weight:359.417746305466
CID:6593520
PubChem ID:165927678

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680894-37-3
    • benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
    • EN300-28299657
    • インチ: 1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)22(20-14-8-3-9-15-20)24-23(26)27-17-19-12-6-2-7-13-19/h1-15,22H,16-17H2,(H,24,26)
    • InChIKey: UKHOFJVWUYZCDG-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)C(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 359.15214353g/mol
  • 同位素质量: 359.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 460
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 4.5

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28299657-0.25g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-28299657-0.05g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-28299657-0.1g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-28299657-1.0g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-28299657-10.0g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-28299657-2.5g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-28299657-0.5g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-28299657-5.0g
benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate
2680894-37-3 95.0%
5.0g
$2028.0 2025-03-19

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate 関連文献

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamateに関する追加情報

Benzyl N-(2-Oxo-1,3-Diphenylpropyl)Carbamate: A Comprehensive Overview

Benzyl N-(2-Oxo-1,3-Diphenylpropyl)Carbamate, also known by its CAS number 2680894-37-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. The molecule is characterized by its complex structure, which includes a benzyl group, a carbamate functional group, and a diphenylpropyl moiety with a ketone functionality.

The structural complexity of benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate makes it a valuable subject for studying stereochemistry and reactivity in organic compounds. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of multiple aromatic rings and the carbamate group contributes to its ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.

From a synthetic perspective, the preparation of benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate involves multi-step reactions that often require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including coupling reactions and enzymatic catalysis, to optimize the synthesis process. These advancements have not only improved the efficiency of production but also opened new avenues for exploring related compounds with similar structural features.

In terms of applications, benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate has shown promise in the field of drug delivery systems. Its ability to form stable complexes with other molecules makes it a potential candidate for encapsulating bioactive agents, thereby enhancing their stability and bioavailability. Additionally, its compatibility with various polymer matrices has led to investigations into its use in controlled-release formulations.

Recent research has also focused on the environmental impact of benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate. Studies have been conducted to assess its biodegradability and toxicity profiles under different environmental conditions. These studies are crucial for ensuring that the compound can be safely used in commercial applications without posing risks to ecosystems or human health.

The versatility of benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate is further demonstrated by its role in materials science. Its unique physical properties, such as high thermal stability and mechanical strength, make it a potential candidate for use in advanced materials like polymers and composites. Researchers are actively exploring ways to incorporate this compound into materials that can withstand harsh environmental conditions while maintaining their functional integrity.

In conclusion, benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate is a multifaceted compound with diverse applications across various scientific disciplines. Its complex structure provides a platform for innovative research into new chemical entities with enhanced biological activity and environmental compatibility. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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